7-Fluoro-3-({1-[2-(pyridin-3-yl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-3-({1-[2-(pyridin-3-yl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a fluorine atom at the 7th position, a pyridin-3-yl group, and a piperidin-4-yl group. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 7-Fluoro-3-({1-[2-(pyridin-3-yl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one involves multiple steps. One common synthetic route includes the following steps:
Formation of the quinazolinone core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the fluorine atom: This step typically involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the pyridin-3-yl group: This can be done through a nucleophilic substitution reaction using pyridin-3-yl halides.
Incorporation of the piperidin-4-yl group: This step involves the use of piperidine derivatives in a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
7-Fluoro-3-({1-[2-(pyridin-3-yl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or thiols to introduce different functional groups at specific positions on the quinazolinone core.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of dihydroquinazolinone derivatives.
Scientific Research Applications
Chemistry: This compound serves as a valuable intermediate in the synthesis of other complex organic molecules.
Biology: It has been investigated for its potential as a biological probe to study cellular processes and molecular interactions.
Medicine: Quinazolinone derivatives, including this compound, have shown promise as therapeutic agents for the treatment of various diseases, such as cancer, inflammation, and infectious diseases.
Industry: This compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 7-Fluoro-3-({1-[2-(pyridin-3-yl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. For example, quinazolinone derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and cell division. By inhibiting these enzymes, the compound can interfere with the growth and proliferation of cancer cells or bacteria.
Comparison with Similar Compounds
7-Fluoro-3-({1-[2-(pyridin-3-yl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one can be compared with other similar compounds, such as:
6-Fluoroquinazolinone derivatives: These compounds have a similar quinazolinone core but differ in the position of the fluorine atom.
Pyridinyl-substituted quinazolinones: These compounds have different substituents on the pyridinyl group, which can affect their biological activity and properties.
Piperidinyl-substituted quinazolinones: These compounds have variations in the piperidinyl group, which can influence their pharmacokinetic and pharmacodynamic profiles.
The uniqueness of this compound lies in its specific combination of substituents, which can result in distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
7-fluoro-3-[[1-(2-pyridin-3-ylacetyl)piperidin-4-yl]methyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2/c22-17-3-4-18-19(11-17)24-14-26(21(18)28)13-15-5-8-25(9-6-15)20(27)10-16-2-1-7-23-12-16/h1-4,7,11-12,14-15H,5-6,8-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMOJSJZNXPHTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=C(C2=O)C=CC(=C3)F)C(=O)CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.